(3-Fluoro-4-nitrophenyl)hydrazine

Description

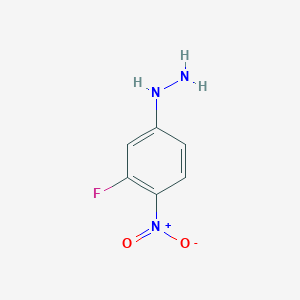

(3-Fluoro-4-nitrophenyl)hydrazine is a fluorinated nitroaryl hydrazine derivative characterized by a hydrazine group (-NHNH₂) attached to a benzene ring substituted with a fluorine atom at the 3-position and a nitro group (-NO₂) at the 4-position. Its molecular formula is C₆H₅FN₃O₂, with a molecular weight of 172.12 g/mol . This compound is synthesized via catalytic methods, such as FeO(OH)@C-catalyzed selective hydrazine substitution reactions, yielding high purity (96%) as confirmed by HRMS (EI) analysis (m/z calculated: 188.0227; found: 188.0229) . The fluorine and nitro substituents confer distinct electronic and steric properties, making it valuable in pharmaceutical and agrochemical synthesis, particularly in the development of heterocyclic compounds and enzyme inhibitors.

Properties

IUPAC Name |

(3-fluoro-4-nitrophenyl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6FN3O2/c7-5-3-4(9-8)1-2-6(5)10(11)12/h1-3,9H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INDBNDHPIXAFCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1NN)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6FN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40619392 | |

| Record name | (3-Fluoro-4-nitrophenyl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40619392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

359714-68-4 | |

| Record name | (3-Fluoro-4-nitrophenyl)hydrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=359714-68-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-Fluoro-4-nitrophenyl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40619392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Fluoro-4-nitrophenyl)hydrazine typically involves the reaction of 3-fluoro-4-nitroaniline with hydrazine hydrate. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction proceeds as follows:

3-Fluoro-4-nitroaniline+Hydrazine hydrate→this compound+Water

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions: (3-Fluoro-4-nitrophenyl)hydrazine can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Substitution: The fluorine atom can be substituted by nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.

Condensation: The hydrazine group can react with carbonyl compounds to form hydrazones.

Common Reagents and Conditions:

Reduction: Hydrogen gas, palladium on carbon, ethanol.

Substitution: Sodium methoxide, methanol.

Condensation: Aldehydes or ketones, ethanol.

Major Products Formed:

Reduction: (3-Fluoro-4-aminophenyl)hydrazine.

Substitution: Various substituted phenylhydrazines depending on the nucleophile used.

Condensation: Hydrazones.

Scientific Research Applications

(3-Fluoro-4-nitrophenyl)hydrazine has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe due to its reactive hydrazine group.

Medicine: Explored for its potential in drug development, particularly in the design of enzyme inhibitors.

Industry: Utilized in the production of dyes and pigments due to its aromatic structure.

Mechanism of Action

The mechanism of action of (3-Fluoro-4-nitrophenyl)hydrazine involves its reactive functional groups. The hydrazine group can form covalent bonds with carbonyl groups in biological molecules, potentially inhibiting enzyme activity. The nitro group can participate in redox reactions, influencing the compound’s reactivity and interactions with biological targets.

Comparison with Similar Compounds

4-Nitrophenylhydrazine

- Structure : Hydrazine group attached to a para-nitro-substituted benzene ring (C₆H₅N₃O₂ , MW: 153.13 g/mol ) .

- Synthesis : Prepared via refluxing chlorobenzene with hydrazine hydrate, yielding 63% as a pale orange solid .

- Reactivity : The para-nitro group enhances electrophilicity, favoring nucleophilic aromatic substitution. However, the absence of fluorine reduces steric hindrance compared to the 3-fluoro-4-nitro derivative.

3-Nitrophenylhydrazine

- Structure : Meta-nitro substitution (C₆H₇N₃O₂ , MW: 153.14 g/mol ) .

- Applications : Used to synthesize thiazol-2-ylhydrazone derivatives with antioxidant and selective hMAO-B inhibitory activity (e.g., compound 14 in ) . The meta-nitro group reduces resonance stabilization of the nitro group, leading to lower thermal stability compared to para-nitro analogs.

Fluorinated Analogs

- (2-Fluorobenzyl)hydrazine hydrochloride : A benzyl-substituted derivative (C₇H₁₀ClFN₂ , MW: 176.62 g/mol ) with applications in pharmaceutical intermediates . The benzyl group enhances lipophilicity, improving membrane permeability compared to phenyl analogs.

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Substituents | Melting Point (°C) | Key Reactivity Features |

|---|---|---|---|---|

| (3-Fluoro-4-nitrophenyl)hydrazine | 172.12 | 3-F, 4-NO₂ | Not reported | High electrophilicity due to -NO₂; F enhances stability |

| 4-Nitrophenylhydrazine | 153.13 | 4-NO₂ | Not reported | Para-nitro facilitates nucleophilic substitution |

| 3-Nitrophenylhydrazine | 153.14 | 3-NO₂ | Not reported | Meta-nitro reduces resonance stabilization |

| (2-Fluorobenzyl)hydrazine | 176.62 | 2-F, benzyl group | Not reported | Increased lipophilicity for drug delivery |

Biological Activity

(3-Fluoro-4-nitrophenyl)hydrazine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antibacterial, anticancer, and other pharmacological effects, supported by recent research findings and case studies.

Chemical Structure and Properties

The chemical formula of this compound is C6H6FN3O2. The presence of both a nitro group and a fluoro substituent on the phenyl ring contributes to its unique reactivity and biological activity.

Antibacterial Activity

Research indicates that hydrazine derivatives, including this compound, exhibit significant antibacterial properties.

- Mechanism of Action : The antibacterial activity is often attributed to the inhibition of bacterial enzymes such as fatty acid synthase (KAS III), which is critical for bacterial cell wall synthesis. For instance, compounds with similar structures have shown IC50 values in the low micromolar range against various bacterial strains, including E. coli and S. aureus .

Table 1: Antibacterial Activity of this compound

Anticancer Activity

Studies have also explored the anticancer potential of hydrazine derivatives. This compound has been evaluated for its ability to inhibit cancer cell proliferation.

- Case Study : A recent study reported that this compound demonstrated significant cytotoxicity against various cancer cell lines, with IC50 values indicating potent activity compared to standard chemotherapeutics .

Table 2: Cytotoxic Effects of this compound

Other Biological Activities

In addition to antibacterial and anticancer properties, this compound has shown potential in other areas:

- Antioxidant Activity : The compound exhibits antioxidant properties, which may contribute to its protective effects against oxidative stress-related diseases.

- Anti-inflammatory Effects : Preliminary studies suggest that it may inhibit pro-inflammatory cytokines, indicating a role in managing inflammatory conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.